molecular formula C10H11NO5 B2828986 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde CAS No. 15937-19-6

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B2828986
CAS No.: 15937-19-6
M. Wt: 225.2
InChI Key: JKWFOUAOSIGNKD-UHFFFAOYSA-N
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Description

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzaldehyde, characterized by the presence of ethoxy, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxy-5-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or acid catalyst.

Major Products Formed

    Reduction: 4-Ethoxy-5-methoxy-2-aminobenzaldehyde.

    Oxidation: 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde depends on its chemical structure and the specific application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the ethoxy group.

    4-Ethoxy-2-nitrobenzaldehyde: Similar structure but lacks the methoxy group.

    5-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the ethoxy group.

Uniqueness

4-Ethoxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-ethoxy-5-methoxy-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-3-16-10-5-8(11(13)14)7(6-12)4-9(10)15-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWFOUAOSIGNKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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